molecular formula C16H15BrN2O3S2 B2472291 (Z)-5-bromo-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide CAS No. 865161-39-3

(Z)-5-bromo-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide

Cat. No. B2472291
CAS RN: 865161-39-3
M. Wt: 427.33
InChI Key: MXEVAFCFRBOTCY-VLGSPTGOSA-N
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Description

This compound is a benzothiazole derivative. Benzothiazoles are aromatic heterocyclic compounds with a bicyclic structure consisting of a benzene ring fused to a thiazole ring. They are known for their wide range of biological activities .


Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The molecule contains a benzothiazole core, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring. The thiazole ring contains a sulfur and a nitrogen atom .


Chemical Reactions Analysis

Benzothiazoles can undergo a variety of chemical reactions. They can act as ligands in coordination chemistry, undergo electrophilic and nucleophilic substitution reactions, and participate in coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. As a benzothiazole derivative, this compound is likely to be a crystalline solid .

Scientific Research Applications

Photodynamic Therapy and Photosensitizers

The compound shows promising applications in photodynamic therapy, primarily as a photosensitizer. It has been noted for its good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, essential for Type II mechanisms in cancer treatment through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Evaluation

The compound's derivatives have been synthesized and studied for antimicrobial properties. For instance, certain thiophene-2-carboxamides demonstrated antimicrobial efficacy, showing potential as therapeutic agents against infections (Talupur, Satheesh, & Chandrasekhar, 2021).

Antitumor Activity

Some derivatives have been synthesized and evaluated for their antitumor activity. For example, certain benzothiophene carboxamide derivatives have been reported to inhibit the growth of Plasmodium falciparum, showcasing potential as antimalarial agents and hinting at broader antitumor applications (Banerjee, Kapoor, Surolia, & Surolia, 2011).

Anticancer Agents

There's ongoing research into the anticancer properties of certain derivatives. For instance, novel 6-(N/Me)-N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-3-carboxamides were synthesized and showed significant inhibitory effects on the growth of human tumor cells in vitro (Ostapiuk, Frolov, & Matiychuk, 2017).

Synthetic Chemistry

It also plays a role in synthetic chemistry. Derivatives have been utilized in synthesizing various compounds, which could have implications in developing new pharmaceutical agents (Kammel, Tarabová, Růžičková, & Hanusek, 2015).

Future Directions

Benzothiazoles and their derivatives are a topic of ongoing research due to their wide range of biological activities. Future research may focus on synthesizing new benzothiazole derivatives and studying their biological activities .

properties

IUPAC Name

5-bromo-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O3S2/c1-21-8-7-19-11-4-3-10(22-2)9-13(11)24-16(19)18-15(20)12-5-6-14(17)23-12/h3-6,9H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXEVAFCFRBOTCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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